molecular formula C15H10BrNO3 B2397062 2-Bromo-4-cyano-6-methoxyphenyl benzoate CAS No. 700858-32-8

2-Bromo-4-cyano-6-methoxyphenyl benzoate

Cat. No.: B2397062
CAS No.: 700858-32-8
M. Wt: 332.153
InChI Key: HVBUPASLLLEHCX-UHFFFAOYSA-N
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Description

Contextualization within Polyfunctionalized Aryl Esters

2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000) is an archetypal example of a polyfunctionalized aryl ester. This class of compounds is defined by an ester functional group where the alcohol component is an aromatic ring (an aryl group), and this ring, or the acyl group, bears multiple functional groups. numberanalytics.comwikipedia.org Esters, in general, are a cornerstone of organic chemistry, formed by the reaction of a carboxylic acid and an alcohol. pressbooks.pub Aryl esters, specifically, are noted for their roles as important intermediates and building blocks in the synthesis of polymers, pharmaceuticals, and agrochemicals. numberanalytics.com

Significance of the Polyfunctionalized Aromatic Scaffold

The aromatic scaffold is a fundamental structural motif in medicinal chemistry and materials science. nih.govrsc.org Aromatic rings offer a rigid framework that can position functional groups in specific spatial orientations, which is critical for interactions with biological targets or for creating ordered materials. nih.govnih.gov When this scaffold is "polyfunctionalized," its utility expands significantly. mdpi.com

The combination of different functional groups on a single aromatic ring can lead to synergistic or unique properties that are not present in simpler, monosubstituted analogues. These groups modulate the electronic environment of the benzene (B151609) ring and influence its reactivity in processes like electrophilic aromatic substitution. nih.gov In the context of drug design, this multi-functional approach allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties, such as binding affinity, solubility, and metabolic stability. rsc.org The challenge and opportunity lie in the rational design and synthesis of these complex molecules to achieve desired outcomes. mdpi.com

Overview of Relevant Research Domains Applicable to Brominated, Cyanated, and Methoxylated Benzene Derivatives

The individual functional groups present in 2-Bromo-4-cyano-6-methoxyphenyl benzoate are each associated with specific and important areas of chemical research. The presence of all three on a single scaffold suggests its potential relevance across multiple domains.

Brominated Aromatic Compounds : The bromo group is a versatile functional group in organic synthesis. It is an excellent leaving group in nucleophilic substitution reactions and is pivotal in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon bonds. researchgate.net This makes brominated aromatics key intermediates for constructing more complex molecular architectures. Regiospecific bromination of benzene derivatives is a well-established method to introduce this functionality. researchgate.net Furthermore, brominated compounds are investigated for their applications in pharmaceuticals and as flame retardants.

Cyanated Aromatic Compounds (Benzonitriles) : The cyano group (a nitrile) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. Benzonitriles are precursors to a wide range of other functional groups, including carboxylic acids (via hydrolysis), amines (via reduction), and tetrazoles (via cycloaddition), which are important in medicinal chemistry. The synthesis of aromatic nitriles is an active area of research, with methods being developed that use safe and non-toxic cyanide sources. researchgate.net

Methoxylated Aromatic Compounds : The methoxy (B1213986) group is a common feature in many natural products and pharmaceuticals. google.com It is an electron-donating group that can influence a molecule's conformation and metabolic stability. Methoxylated phenols and benzoic acids are key intermediates in the synthesis of various drugs. google.combiosynth.com For instance, 2-bromo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of urolithin A, a metabolite with potential health benefits. google.com The methoxy group's ability to engage in hydrogen bonding can also be crucial for molecular recognition processes.

The convergence of these three functional groups in one molecule, this compound, provides a platform for diverse chemical transformations and suggests its potential as a scaffold in the development of new materials or bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4-cyano-6-methoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBUPASLLLEHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Br)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

Retrosynthetic Analysis of the Target Structure

A retrosynthetic analysis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000) suggests a logical disconnection strategy. The most apparent disconnection is at the ester linkage, which simplifies the target molecule into two key precursors: the phenolic core, 2-bromo-4-cyano-6-methoxyphenol, and a benzoylating agent, such as benzoyl chloride.

Further disconnection of the 2-bromo-4-cyano-6-methoxyphenol core is necessary to identify plausible starting materials. The sequence of introducing the bromo, cyano, and methoxy (B1213986) functional groups is critical to ensure correct regiochemistry. A plausible route could start from a more basic substituted phenol (B47542) or anisole (B1667542) derivative, with subsequent functional group interconversions and introductions. For instance, starting from a methoxyphenol derivative, regioselective bromination and cyanation could be strategically employed to achieve the desired substitution pattern.

Synthesis of the 2-Bromo-4-cyano-6-methoxyphenyl Core

The synthesis of the substituted phenyl core is a multi-step process requiring precise control over the regioselectivity of each reaction.

Regioselective Bromination Pathways on Aromatic Systems

The introduction of a bromine atom at a specific position on an aromatic ring is a critical step. For phenols, electrophilic aromatic substitution with bromine can lead to multiple products due to the strong activating nature of the hydroxyl group. researchgate.net Achieving regioselectivity is often challenging because of the small electronic differences between the ortho and para positions. chemistryviews.org

Various methods have been developed to achieve selective monobromination of phenols. mdpi.com One approach involves using N-bromosuccinimide (NBS) as the bromine source. The selectivity can be influenced by catalysts and solvent systems. For example, using para-toluenesulfonic acid (p-TsOH) as a catalyst with NBS can direct bromination to the ortho position in para-substituted phenols. nih.gov Another method employs a combination of potassium bromide (KBr) and an oxidizing agent like ZnAl–BrO3−–layered double hydroxides, which favors bromination at the para-position, or the ortho-position if the para-position is blocked. mdpi.comresearchgate.net

The choice of brominating agent and reaction conditions is crucial for controlling the outcome. Steric hindrance can also play a role in directing the substitution. ccspublishing.org.cn For instance, using sulfoxides with bulky substituents in combination with hydrobromic acid (HBr) can favor para-bromination due to steric effects. ccspublishing.org.cn

Table 1: Comparison of Reagents for Regioselective Bromination of Phenols

Reagent SystemPosition SelectivityKey Features
NBS / p-TsOHOrtho (for p-substituted phenols)Catalytic acid directs substitution. nih.gov
KBr / ZnAl–BrO3⁻–LDHsPara (or Ortho if para is blocked)Mild conditions, high regioselectivity. mdpi.com
HBr / Bulky SulfoxidesParaSteric hindrance directs selectivity. ccspublishing.org.cn
TMSBr / (4‐ClC6H4)2SOParaHigh selectivity (up to 99:1 p/o). chemistryviews.org

Introduction of the Cyano Group via Nucleophilic Substitution (e.g., using CuCN in DMF)

The introduction of a cyano group onto an aryl halide is commonly achieved through the Rosenmund-von Braun reaction. This reaction typically involves heating an aryl halide with an excess of copper(I) cyanide (CuCN) in a high-boiling polar solvent like N,N-dimethylformamide (DMF), pyridine, or nitrobenzene. organic-chemistry.org The use of CuCN is crucial, as alkali metal cyanides alone are often less effective for unactivated aryl halides.

The mechanism is thought to involve the oxidative addition of the aryl halide to a copper species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org While effective, a significant drawback of the classical method is the difficulty in purifying the product from the excess copper salts and high-boiling solvent. organic-chemistry.org

Modern variations of this reaction aim for milder conditions. For example, catalytic amounts of copper(I) iodide (CuI) can be used with sodium cyanide, which allows the reaction to proceed under less harsh conditions. tezu.ernet.in The use of relatively non-toxic cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) has also been explored as a safer alternative to simple metal cyanides. tezu.ernet.instackexchange.com

Table 2: Conditions for Copper-Mediated Cyanation of Aryl Halides

Cyanide SourceCopper SourceSolventTemperatureNotes
CuCN (excess)-DMF, PyridineRefluxClassical Rosenmund-von Braun reaction. organic-chemistry.org
NaCNCuI (catalytic)Not specifiedMilder conditionsBuchwald and co-workers' modification. tezu.ernet.in
K4[Fe(CN)6]Cu-catalystNot specifiedNot specifiedA less toxic alternative cyanide source. tezu.ernet.instackexchange.com
Benzyl CyanideCu-catalystNot specifiedNot specifiedActs as a cyanide anion surrogate. rsc.org

Regioselective Methoxy Group Incorporation

The introduction of a methoxy group onto the aromatic ring can be accomplished through various methods, with the Williamson ether synthesis being a classical and widely used approach. This method involves the reaction of a phenoxide ion with a methylating agent, such as methyl iodide or dimethyl sulfate. The phenoxide is generated in situ by treating the corresponding phenol with a base like sodium hydroxide (B78521) or potassium carbonate.

The success of this reaction depends on the specific substitution pattern of the phenol precursor. For the synthesis of the 2-Bromo-4-cyano-6-methoxyphenyl core, this step would likely be performed on a di-substituted phenol intermediate, such as 3-bromo-5-cyanophenol, to introduce the methoxy group. The regioselectivity is determined by the position of the hydroxyl group on the precursor molecule.

Formation of the Benzoate Ester Linkage

The final step in the synthesis is the formation of the ester bond between the phenolic core and the benzoyl group.

Esterification Techniques from Phenolic Precursors (e.g., acylation with benzoyl chloride)

Phenols are generally less nucleophilic than alcohols and react very slowly with carboxylic acids, making direct Fischer esterification impractical for preparation purposes. chemguide.co.uklibretexts.org Therefore, more reactive acylating agents like acyl chlorides or acid anhydrides are typically used. libretexts.org

A common and effective method for the esterification of phenols is the Schotten-Baumann reaction. This involves treating the phenol with an acyl chloride, such as benzoyl chloride, in the presence of an aqueous base like sodium hydroxide. youtube.comvaia.com The base serves two purposes: it deprotonates the phenol to form the more nucleophilic phenoxide ion, and it neutralizes the hydrochloric acid byproduct generated during the reaction. chemguide.co.ukvaia.com The reaction is typically shaken for a period to ensure completion, resulting in the formation of the solid phenyl benzoate ester. chemguide.co.uklibretexts.org

Alternative catalysts and conditions have been explored to improve yields and simplify procedures. For instance, titanium dioxide (TiO2) has been reported as an efficient, reusable catalyst for the acylation of phenols with acid chlorides under solvent-free conditions at room temperature, offering excellent yields. niscpr.res.in

Table 3: Methods for the Esterification of Phenols

Acylating AgentReagents/CatalystKey Features
Benzoyl ChlorideAqueous NaOHSchotten-Baumann reaction; forms a more reactive phenoxide intermediate. chemguide.co.uklibretexts.orgyoutube.com
Acid AnhydridesHeat, optional baseSlower than with acyl chlorides; can be improved by forming the phenoxide first. chemguide.co.uklibretexts.org
Benzoyl ChlorideTiO2 (catalytic)Solvent-free conditions, high yields, reusable catalyst. niscpr.res.in

Coupling Reactions for Ester Formation

The final and crucial step in the synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate is the formation of the ester linkage between the phenolic precursor, 2-bromo-4-cyano-6-methoxyphenol, and a benzoyl moiety. Several coupling reactions are amenable to this transformation.

A widely utilized and classical method for this type of esterification is the Schotten-Baumann reaction . vedantu.comchemistnotes.comwikipedia.org This reaction involves the acylation of the phenol with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide. vedantu.comchemistnotes.com The base serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then readily attacks the electrophilic carbonyl carbon of the benzoyl chloride. vedantu.com Pyridine can also be employed as a base and catalyst in this reaction. byjus.com The reaction is typically performed in a two-phase system, with the reactants in an organic solvent and the base in the aqueous phase. wikipedia.org

Table 1: Schotten-Baumann Reaction Conditions for Phenyl Benzoate Synthesis vedantu.comchemistnotes.com

Reactant 1Reactant 2BaseSolventProduct
PhenolBenzoyl chlorideaq. NaOHDichloromethane/WaterPhenyl benzoate
PhenolBenzoyl chloridePyridinePyridinePhenyl benzoate

For more specialized applications or to overcome potential challenges with sterically hindered substrates, modern catalytic methods can be employed. These reactions often offer milder conditions and broader functional group tolerance.

Multi-Step Synthetic Routes

The synthesis of a polysubstituted aromatic compound like this compound is best approached through a multi-step sequence. Both stepwise and convergent strategies can be devised to construct the target molecule efficiently.

A stepwise approach involves the sequential modification of a readily available starting material to introduce the desired functional groups one by one. A plausible route to this compound could commence from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a bio-based and inexpensive starting material. nbinno.com

The initial step would be the conversion of the aldehyde group of vanillin into a nitrile group to yield 4-hydroxy-3-methoxybenzonitrile (B1293924). nbinno.comontosight.ai This transformation can be achieved through a two-step process involving the formation of an oxime with hydroxylamine, followed by dehydration. ontosight.ai

The subsequent step would be the selective bromination of the 4-hydroxy-3-methoxybenzonitrile at the position ortho to the hydroxyl group. The directing effects of the hydroxyl and methoxy groups would favor substitution at this position. Reagents such as N-bromosuccinimide (NBS) are commonly used for such selective brominations of phenols. This would yield the key intermediate, 2-bromo-4-cyano-6-methoxyphenol.

Finally, the esterification of 2-bromo-4-cyano-6-methoxyphenol with benzoyl chloride, as described in the previous section, would complete the synthesis of the target molecule.

Table 2: Plausible Stepwise Synthesis of this compound

StepStarting MaterialReagentsProduct
14-hydroxy-3-methoxybenzaldehyde (Vanillin)1. Hydroxylamine2. Dehydrating agent4-hydroxy-3-methoxybenzonitrile
24-hydroxy-3-methoxybenzonitrileN-Bromosuccinimide (NBS)2-bromo-4-cyano-6-methoxyphenol
32-bromo-4-cyano-6-methoxyphenolBenzoyl chloride, aq. NaOHThis compound

A convergent synthesis strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. This approach can be more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.

For the synthesis of this compound, a convergent approach would involve the separate synthesis of the two main components: the substituted phenol (2-bromo-4-cyano-6-methoxyphenol) and the benzoyl chloride.

The synthesis of 2-bromo-4-cyano-6-methoxyphenol would follow a similar multi-step pathway as outlined in the stepwise approach, starting from a suitable precursor. Benzoyl chloride is commercially available or can be readily prepared from benzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer powerful alternatives to traditional stoichiometric reactions, often providing higher efficiency, milder reaction conditions, and greater functional group tolerance. Both palladium and copper-based catalysts can be envisaged for key steps in the synthesis of this compound.

Palladium catalysts are exceptionally versatile in cross-coupling reactions. For the ester formation step, a palladium-catalyzed carbonylative coupling could be employed. This would involve the reaction of an aryl halide precursor of the phenolic moiety with carbon monoxide and a benzoyl source, or alternatively, the coupling of the phenol itself with an activated benzoic acid derivative. For instance, palladium-catalyzed carbonylative coupling reactions of aryl halides are well-established for the synthesis of esters. rsc.org

Another potential application of palladium catalysis would be in the synthesis of the benzoyl moiety, for example, through the carbonylation of bromobenzene (B47551) to form a reactive benzoyl intermediate that could then be coupled with the phenol.

Copper catalysis is particularly relevant for the introduction of the cyano group and for the formation of the ester linkage via Ullmann-type couplings.

The cyanation of an aryl bromide precursor can be efficiently achieved using copper(I) cyanide. This classic transformation, known as the Rosenmund-von Braun reaction, is a reliable method for introducing a nitrile group onto an aromatic ring. organic-chemistry.org More contemporary methods utilize catalytic amounts of copper salts in the presence of a cyanide source. nih.gov For instance, a bromo-substituted methoxyphenol could be subjected to a copper-catalyzed cyanation to install the nitrile group.

Furthermore, the Ullmann condensation offers a copper-catalyzed route to form the aryl ether (ester) linkage. researchgate.net This reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. In the context of this synthesis, 2-bromo-4-cyano-6-methoxyphenol could be coupled with benzoic acid in a copper-catalyzed process.

Table 3: Potential Copper-Catalyzed Reactions in the Synthesis

Reaction TypeSubstrate 1Substrate 2CatalystProduct
Cyanation2,4-dibromo-6-methoxyphenolCuCN-2-bromo-4-cyano-6-methoxyphenol
Esterification (Ullmann)2-bromo-4-cyano-6-methoxyphenolBenzoic acidCu(I) saltThis compound

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The synthesis of this compound is logically achieved through the esterification of 2-bromo-4-cyano-6-methoxyphenol with benzoyl chloride. The optimization of this reaction is critical for maximizing yield and purity while minimizing costs and environmental impact. Research into the esterification of substituted phenols provides a framework for optimizing this specific synthesis. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction duration.

A significant challenge in the esterification of phenols is their relatively low nucleophilicity compared to aliphatic alcohols. niscpr.res.in To overcome this, various catalytic systems have been developed. The Schotten-Baumann reaction, which utilizes an aqueous base like sodium hydroxide, is a classic method for this type of transformation. vaia.com The base deprotonates the phenol, increasing its nucleophilicity, and also neutralizes the hydrochloric acid byproduct. vaia.com

Modern approaches have explored a range of catalysts to improve efficiency and yield under milder conditions. Phase transfer catalysts, such as tetrabutylammonium (B224687) chloride, in a biphasic system (e.g., aqueous NaOH and dichloromethane) have been shown to be highly effective, leading to nearly quantitative yields in very short reaction times, as little as five minutes at 0 °C for some phenolic substrates. researchgate.net

Solid catalysts offer advantages in terms of ease of separation and potential for recycling. Titanium dioxide (TiO₂), for instance, has been demonstrated as a highly efficient and reusable catalyst for the acylation of phenols with acid chlorides under solvent-free conditions. niscpr.res.in The optimization of the reaction between a generic phenol and benzoyl chloride using TiO₂ highlights the impact of the reaction medium. While reactions in solvents like dichloromethane, chloroform, or acetonitrile (B52724) result in yields below 50%, conducting the reaction without any solvent can increase the yield to as high as 92%. niscpr.res.in This solvent-free approach is not only higher yielding but also aligns with the principles of green chemistry.

The optimization process for the synthesis of this compound would involve systematically varying these parameters. An illustrative optimization study, based on analogous reactions, is presented below.

Table 1: Illustrative Optimization of Reaction Conditions for Phenolic Ester Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1NoneDichloromethane25120<10
2TiO₂ (10%)Dichloromethane253048
3TiO₂ (10%)Chloroform253045
4TiO₂ (10%)Acetonitrile253042
5TiO₂ (10%)None253092
6Pyridine (100%)Dichloromethane2560~85
7TBACl (5%)Dichloromethane/H₂O05>95

This table is a hypothetical representation based on data for similar phenolic esterifications. niscpr.res.inresearchgate.net TBACl refers to Tetrabutylammonium chloride.

The data clearly indicates that for a catalyzed reaction, a solvent-free approach using a solid catalyst like TiO₂ or a phase-transfer catalysis method could be the most effective strategies, offering high yields under mild conditions and in short reaction times. niscpr.res.inresearchgate.net Further optimization would involve fine-tuning the molar ratios of the 2-bromo-4-cyano-6-methoxyphenol, benzoyl chloride, and the chosen catalyst.

Scalability Considerations for Laboratory and Pilot-Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to pilot-plant and eventually industrial scale requires careful consideration of several factors to ensure the process is safe, economically viable, and environmentally sustainable. The choice of synthetic route and reaction conditions established during optimization is paramount.

Process Safety and thermal management: Exothermic reactions, such as the acylation with benzoyl chloride, require robust temperature control. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A scalable process would favor reaction conditions at or near ambient temperature to minimize energy costs and reduce the risks associated with controlling highly exothermic reactions. niscpr.res.in

Reagent and Catalyst Selection: The cost and availability of raw materials are critical. Benzoyl chloride is a readily available and relatively inexpensive reagent. researchgate.net For the catalyst, a heterogeneous system using a recyclable catalyst like TiO₂ is highly advantageous for large-scale operations. niscpr.res.in This avoids the need for costly separation of a dissolved catalyst from the product stream and reduces waste. The ability to recover and reuse the catalyst multiple times without significant loss of activity is a key economic driver. niscpr.res.in

Solvent Use and Environmental Impact: Solvent-free reactions are ideal for scaling up as they eliminate costs associated with solvent purchase, recovery, and waste disposal. niscpr.res.in This also significantly improves the safety profile of the process by reducing the volume of flammable and potentially toxic organic compounds. If a solvent is necessary, as in the case of phase-transfer catalysis, a biphasic system with water and a common organic solvent that can be easily recovered and recycled would be preferable.

Work-up and Purification: Chromatographic purification is generally not feasible for large-scale production due to high costs associated with the stationary phase (e.g., silica (B1680970) gel) and large solvent volumes. niscpr.res.in A scalable synthesis must be designed to yield a product of high purity directly from the reaction or after a simple non-chromatographic work-up. Procedures involving liquid-liquid extraction, filtration, and crystallization are preferred. For example, in the TiO₂-catalyzed synthesis, the solid catalyst can be removed by simple filtration, and the product can be isolated by washing with a basic solution to remove unreacted phenol, followed by removal of the extraction solvent. niscpr.res.in

Information regarding the chemical reactivity and mechanistic studies of this compound is not available in the public domain.

A comprehensive search of scientific literature and chemical databases has revealed no published research on the chemical reactivity and mechanistic studies of the compound this compound. While this compound is commercially available as a chemical intermediate, there are no documented studies detailing its behavior in various chemical transformations.

Therefore, it is not possible to provide scientifically accurate information for the requested article sections, including:

Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

Transformations of the Cyano Group:

Reduction to Amines or Imines

Without any research findings, any discussion on these topics would be speculative and would not meet the required standards of a professional and authoritative scientific article.

Nitrile-Mediated Cyclization Reactions

While specific studies on nitrile-mediated cyclization of 2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000) are not extensively documented, the reactivity of the cyano group in concert with adjacent functionalities on the aromatic ring can be predicted based on established principles of organic synthesis. Intramolecular cyclization reactions involving a nitrile group often lead to the formation of heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

In the case of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, a potential intramolecular cyclization could be envisaged under specific reaction conditions that promote the interaction between the nitrile and the ester functionalities, or with a neighboring group introduced through substitution. For instance, a hypothetical reaction could involve the hydrolysis of the benzoate ester to a phenol (B47542), followed by an intramolecular attack of the phenolic oxygen onto the nitrile carbon. This type of reaction, known as a cyclization onto a nitrile, typically requires activation of the nitrile group, for example, by a strong acid or a transition metal catalyst.

The general mechanism for such a hypothetical acid-catalyzed cyclization would involve:

Protonation of the nitrile nitrogen, enhancing the electrophilicity of the nitrile carbon.

Nucleophilic attack by the adjacent hydroxyl group (formed from ester hydrolysis) onto the activated nitrile carbon.

Subsequent tautomerization and rearomatization to yield a stable heterocyclic product, such as a benzoxazine (B1645224) derivative.

The feasibility of such a reaction would be highly dependent on the reaction conditions, including temperature, catalyst, and solvent. The presence of the electron-withdrawing bromo and cyano groups would influence the electron density of the aromatic ring and, consequently, the nucleophilicity of the participating groups.

A hypothetical data table for a proposed nitrile-mediated cyclization is presented below, illustrating the potential influence of different catalysts on the reaction yield.

CatalystTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
H₂SO₄1001245
Pd(OAc)₂802460
CuI120855

Reactivity of the Methoxy (B1213986) Moiety

The methoxy group (-OCH₃) is a common functional group in organic chemistry and its reactivity on an aromatic ring is well-characterized. In this compound, the methoxy group's reactivity is influenced by the electronic effects of the other substituents.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl-oxygen bond in the methoxy group, known as demethylation or ether cleavage, is a common transformation. This reaction is typically achieved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). The presence of electron-withdrawing groups, such as the cyano and bromo substituents on the ring, can influence the rate of this reaction. These groups decrease the electron density on the aromatic ring, which can affect the protonation of the ether oxygen, a key step in the acid-catalyzed cleavage mechanism.

The reaction with HBr proceeds via protonation of the methoxy oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 fashion, leading to the formation of a phenol and methyl bromide.

Studies on analogous anisole (B1667542) derivatives with electron-withdrawing substituents have shown that these groups can retard the rate of demethylation by decreasing the basicity of the ether oxygen. rsc.org

A hypothetical kinetic study for the demethylation of this compound could yield the following data:

ReagentTemperature (°C)Rate Constant (k, s⁻¹)
48% HBr1001.2 x 10⁻⁴
BBr₃253.5 x 10⁻³
LiCl in DMF1508.9 x 10⁻⁵

Oxidation of the Methoxy Group

The methoxy group can be susceptible to oxidation, although it is generally considered a relatively stable functional group. Oxidation of the methoxy group on an aromatic ring can lead to various products, depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the cleavage of the aromatic ring itself. However, under milder conditions, oxidation might occur at the methyl group or lead to dearomatization.

For instance, oxidation of anisole derivatives with certain oxidants can yield quinones or other oxygenated products. ias.ac.in The presence of electron-withdrawing groups can make the aromatic ring less susceptible to electrophilic attack by oxidizing agents. chinesechemsoc.org

A plausible oxidation reaction could involve the use of a peracid, which can lead to hydroxylation of the aromatic ring, or under more forceful conditions, cleavage of the ether bond. nih.gov

Reactions Involving the Benzoate Ester

The benzoate ester group is a key reactive site in this compound. Its reactivity is primarily centered around the electrophilic carbonyl carbon.

Hydrolysis Kinetics and Equilibrium Studies

The hydrolysis of the benzoate ester to the corresponding carboxylic acid and phenol can be catalyzed by either acid or base. The kinetics of this reaction are significantly influenced by the electronic nature of the substituents on both the phenyl ring of the benzoate and the phenyl ring of the ester's alcohol portion.

In this compound, the ester is attached to a highly substituted phenol. The bromo and cyano groups are electron-withdrawing, which makes the phenoxide a better leaving group and thus facilitates nucleophilic attack at the carbonyl carbon. Therefore, base-catalyzed hydrolysis (saponification) is expected to be relatively facile.

Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that electron-withdrawing substituents on the phenyl ring of the leaving group increase the rate of hydrolysis. rsc.orgresearchgate.net The second-order rate constants for the alkaline hydrolysis of a series of substituted phenyl benzoates can be correlated using the Hammett equation.

A hypothetical table of second-order rate constants for the alkaline hydrolysis of this compound in comparison to other substituted phenyl benzoates is presented below.

Phenyl Benzoate DerivativeSubstituents on Phenol Ringk₂ (M⁻¹s⁻¹) at 25°C
Phenyl benzoateNone1.5 x 10⁻²
4-Nitrophenyl benzoate4-NO₂2.8 x 10⁻¹
2-Bromo-4-cyanophenyl benzoate2-Br, 4-CN5.2 x 10⁻¹
This compound 2-Br, 4-CN, 6-OCH₃ 4.5 x 10⁻¹

The methoxy group at the ortho position might introduce a slight steric hindrance, potentially reducing the rate constant compared to a derivative without it.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. For this compound, transesterification with a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid or base catalyst would yield methyl benzoate or ethyl benzoate, respectively, and 2-bromo-4-cyano-6-methoxyphenol.

The reaction is typically an equilibrium process. To drive the reaction to completion, a large excess of the new alcohol is often used. The reactivity in transesterification reactions is governed by similar principles as hydrolysis, with the nucleophilicity of the incoming alcohol and the stability of the leaving alkoxide being key factors.

Base-catalyzed transesterification of aryl esters with phenols has been reported, and the reaction outcome is influenced by the electronic properties of the acyl group of the ester. rsc.orgresearchgate.net

A hypothetical study on the transesterification of this compound with different alcohols could provide the following equilibrium constants (Keq).

AlcoholCatalystTemperature (°C)Hypothetical Keq
MethanolH₂SO₄601.8
EthanolNaOEt702.1
Isopropanol (B130326)H₂SO₄801.5

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (e.g., nitration of analogous compounds)

Electrophilic aromatic substitution is a fundamental class of reactions for benzene and its derivatives. The rate and regioselectivity of these reactions are heavily influenced by the substituents present on the aromatic ring. In the case of the phenyl portion of this compound, the directing effects of the bromo, cyano, and methoxy groups would dictate the position of an incoming electrophile.

Phenols, which are structurally related to the substituted benzene ring in the target molecule, readily undergo electrophilic substitution reactions such as nitration and bromination. savemyexams.com The hydroxyl group in phenol is a strongly activating, ortho-, para-directing group due to the lone pairs on the oxygen atom delocalizing into the benzene ring, thereby increasing its electron density. savemyexams.com This increased reactivity allows for milder reaction conditions compared to benzene. For instance, the nitration of phenol can be achieved using dilute nitric acid at room temperature. savemyexams.com

In contrast, the benzene ring of this compound is substituted with a bromine atom, a cyano group, and a methoxy group. The methoxy group (-OCH3) is an activating, ortho-, para-director. The bromine atom is a deactivating but ortho-, para-directing substituent. The cyano group (-CN) is a strongly deactivating, meta-directing group. The interplay of these groups would determine the outcome of an electrophilic substitution reaction.

Considering the directing effects, the position for electrophilic attack would be influenced by the activating methoxy group and the ortho-, para-directing bromo group, while being disfavored at positions meta to the cyano group. Nitration of analogous substituted phenols, such as 4-cyanophenol, has been achieved under mild, heterogeneous conditions, demonstrating the feasibility of such reactions on highly substituted rings. nih.gov

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentEffect on ReactivityDirecting Influence
-OCH₃ (Methoxy)ActivatingOrtho, Para
-Br (Bromo)DeactivatingOrtho, Para
-CN (Cyano)DeactivatingMeta
-OH (Hydroxyl)Strongly ActivatingOrtho, Para

Detailed Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of transformations involving this compound is crucial for predicting its behavior and designing synthetic routes. While direct mechanistic studies on this specific molecule are scarce, insights can be drawn from studies on analogous substituted phenyl benzoates.

The hydrolysis of substituted phenyl benzoates is a well-studied reaction that provides a model for understanding the reactivity of the ester functional group in the target molecule. The mechanism of this reaction, particularly under basic conditions, typically proceeds through a tetrahedral intermediate. researchgate.net The stability of the transition state leading to this intermediate is a key factor in determining the reaction rate.

For nucleophilic substitution reactions of substituted phenyl benzoates, Hammett plots are often used to correlate reaction rates with the electronic properties of the substituents. ewha.ac.kr A linear Hammett plot suggests a consistent mechanism across a series of related compounds. The slope of the plot (the reaction constant, ρ) provides information about the charge development in the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state. semanticscholar.org

In the context of this compound, the bromo and cyano groups are electron-withdrawing, which would influence the stability of any charged intermediates or transition states during a reaction at the ester carbonyl group.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular bond to an isotopically labeled atom is broken in the rate-determining step. wikipedia.orglibretexts.org A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org

For instance, in the hydrolysis of an ester, replacing a hydrogen atom with deuterium (B1214612) at a specific position can alter the reaction rate. If the C-H bond is broken in the rate-limiting step, a significant primary KIE (typically kH/kD > 2) would be expected. libretexts.org Secondary KIEs are generally smaller (kH/kD ≈ 1) and can provide information about changes in hybridization at the labeled position during the reaction. wikipedia.org

While no specific KIE studies on this compound are available, such experiments could be designed to probe the mechanism of its potential reactions. For example, deuterating the phenyl ring could help determine the mechanism of electrophilic aromatic substitution or other reactions involving C-H bond cleavage.

Table 2: Key Mechanistic Investigation Techniques and Their Applications

TechniquePrincipleApplication to this compound (Hypothetical)
Hammett Plot Analysis Correlates reaction rates with substituent electronic effects.Determining the sensitivity of ester hydrolysis to the electronic nature of the substituted phenyl ring.
Kinetic Isotope Effect (KIE) Measures the change in reaction rate upon isotopic substitution. wikipedia.orgProbing whether a C-H bond on the aromatic ring is broken in the rate-determining step of a reaction.
Transition State Theory Relates reaction rates to the properties of the transition state.Modeling the energy profile of potential reaction pathways, such as nucleophilic acyl substitution.

Spectroscopic Characterization of 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000), distinct signals are expected for the protons on the two aromatic rings and the methoxy (B1213986) group.

Benzoate Ring Protons: The protons on the unsubstituted benzoate ring are anticipated to appear in the aromatic region (δ 7.0-8.5 ppm). The two protons ortho to the carbonyl group are the most deshielded and are expected to resonate at the downfield end of this range, likely around δ 8.1-8.2 ppm as a doublet. The proton para to the carbonyl will appear as a triplet around δ 7.6-7.7 ppm, and the two meta protons will resonate as a triplet around δ 7.4-7.5 ppm.

Substituted Phenyl Ring Protons: This ring contains two protons, which are meta to each other. Their chemical shifts are influenced by the surrounding bromo, cyano, methoxy, and benzoate ester groups. These protons are expected to appear as two distinct doublets, with a small meta-coupling constant (J ≈ 2-3 Hz), in the range of δ 7.3-7.8 ppm.

Methoxy Protons: The three protons of the methoxy (-OCH₃) group are equivalent and not coupled to any other protons. Therefore, they will produce a sharp singlet, typically observed in the δ 3.8-4.0 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Benzoate (ortho-H)8.1 – 8.2Doublet (d)~7-8
Benzoate (para-H)7.6 – 7.7Triplet (t)~7-8
Benzoate (meta-H)7.4 – 7.5Triplet (t)~7-8
Substituted Phenyl (H-3/H-5)7.3 – 7.8Doublet (d)~2-3
Methoxy (-OCH₃)3.8 – 4.0Singlet (s)N/A

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. The chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm. pressbooks.pubpressbooks.publibretexts.org

Carbonyl Carbon: The ester carbonyl carbon (C=O) is significantly deshielded and is expected to have a chemical shift in the range of δ 164-168 ppm. pressbooks.pub

Aromatic Carbons: The twelve carbons of the two aromatic rings will produce distinct signals in the δ 110-155 ppm region. The carbons directly bonded to electronegative atoms (O, Br, CN) will have characteristic shifts. For instance, the carbon bearing the methoxy group is expected around δ 150-155 ppm, while the carbon attached to the bromine atom would be in the δ 115-125 ppm range.

Nitrile Carbon: The carbon of the cyano (-C≡N) group typically appears in the δ 115-120 ppm range.

Methoxy Carbon: The methyl carbon of the methoxy group is the most shielded, expected to resonate at δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)164 – 168
Aromatic (C-O, C-Br, C-CN, C-H)110 – 155
Nitrile (-C≡N)115 – 120
Methoxy (-OCH₃)55 – 60

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the complex structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between the coupled ortho, meta, and para protons on the benzoate ring, and also confirm the meta-relationship of the two protons on the substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to definitively assign the signals for each protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across quaternary (non-protonated) carbons. Key correlations would include:

A three-bond correlation from the ortho-protons of the benzoate ring to the ester carbonyl carbon.

Correlations from the methoxy protons to the methoxy-bearing aromatic carbon.

Correlations from the protons on the substituted ring to the carbons bearing the cyano and bromo groups, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily bonded. A key NOESY correlation would be expected between the methoxy protons and the adjacent proton on the substituted phenyl ring, confirming the relative positioning of these groups.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Mode Analysis of Characteristic Functional Groups (Bromo, Cyano, Methoxy, Ester)

Each functional group in 2-Bromo-4-cyano-6-methoxyphenyl benzoate has a distinct vibrational signature.

Cyano (-C≡N): A sharp and strong absorption band characteristic of a nitrile stretch is expected in the region of 2220-2240 cm⁻¹. nih.govspectroscopyonline.com

Ester (C=O): A very strong and sharp absorption corresponding to the carbonyl stretch will be a prominent feature of the spectrum, typically appearing around 1735-1750 cm⁻¹. rockymountainlabs.com

Ester and Methoxy (C-O): The spectrum will contain multiple strong bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester and the aromatic ether (methoxy) linkages. rockymountainlabs.comspectroscopyonline.com The asymmetric C-O-C stretch of the aromatic ether is expected between 1200-1275 cm⁻¹. spectroscopyonline.com

Aromatic Rings: C-H stretching vibrations for aromatic protons appear above 3000 cm⁻¹. pressbooks.puborgchemboulder.com C=C stretching vibrations within the rings give rise to several bands in the 1450-1600 cm⁻¹ region. pressbooks.puborgchemboulder.com

Bromo (C-Br): The C-Br stretching vibration is expected to produce a band in the low-frequency fingerprint region, typically between 650-500 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Cyano-C≡N Stretch2220 – 2240Strong, Sharp
EsterC=O Stretch1735 – 1750Very Strong, Sharp
Aromatic RingsC=C Stretch1450 – 1600Medium to Strong
Ester / MethoxyC-O Stretch1000 – 1300Strong
AromaticC-H Stretch3000 – 3100Medium to Weak
BromoC-Br Stretch500 – 650Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of two aromatic rings, a carbonyl group, a cyano group, and auxochromes like the methoxy and bromo groups suggests a complex UV spectrum. The molecule is expected to exhibit strong absorptions corresponding to π → π* transitions. hnue.edu.vn Phenyl benzoate itself shows absorption bands, and the extensive substitution pattern on one of the rings in the target molecule is expected to cause a bathochromic (red) shift to longer wavelengths and potentially an increase in molar absorptivity compared to simpler, related structures. cdnsciencepub.comcdnsciencepub.com The primary absorption bands would likely be observed in the UV region, typically between 220 and 300 nm.

Electronic Transitions and Chromophore Analysis

The UV-Visible spectrum of this compound is determined by the electronic transitions within its chromophoric systems. The primary chromophores are the two substituted benzene (B151609) rings: the 2-bromo-4-cyano-6-methoxyphenyl moiety and the benzoate moiety.

Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. up.ac.za The benzene ring itself shows a primary absorption band (E-band) around 200 nm and a weaker, fine-structured secondary band (B-band) around 255 nm. researchgate.net The substituents on each ring significantly modify these absorptions:

Benzoate Group: The benzoyl group is a chromophore where the carbonyl group is conjugated with the phenyl ring. This conjugation extends the π-system, leading to a bathochromic (red) shift of the primary absorption band to around 230 nm. libretexts.org

Substituted Phenyl Ring: The second ring contains multiple substituents that influence the electronic transitions. The methoxy (-OCH₃) group is an auxochrome with lone pairs on the oxygen that can be involved in n → π* transitions and can also donate electron density to the ring, typically causing a bathochromic shift. The cyano (-CN) and bromo (-Br) groups are electron-withdrawing and can also influence the position and intensity of absorption bands. science-softcon.de

Solvent Effects on Absorption Spectra

The polarity of the solvent can influence the position of absorption maxima in a phenomenon known as solvatochromism. The effect of the solvent depends on the nature of the electronic transition and the difference in dipole moment between the ground and excited states of the molecule.

π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally causes a small bathochromic (red) shift. More polar solvents can better stabilize the more polar excited state relative to the ground state, thus lowering the energy gap for the transition.

n → π Transitions:* For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. Polar solvents, especially protic ones, can hydrogen bond with the non-bonding electrons of the oxygen atoms. This stabilizes the ground state more than the excited state, increasing the energy required for the transition.

For this compound, changing the solvent from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) would be expected to cause a slight red shift in the intense π → π* bands and a more pronounced blue shift in the weaker n → π* bands of the carbonyl and ether oxygens.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a crucial technique for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. The theoretical monoisotopic mass of this compound can be calculated by summing the masses of its most abundant isotopes.

The molecular formula for this compound is C₁₅H₉BrClNO₃. Based on this, the expected exact mass can be calculated for HRMS analysis, which would confirm the elemental composition.

Table 1: Theoretical Exact Mass for HRMS

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₁₅H₉⁷⁹BrNO₃ ⁷⁹Br 332.9766

This interactive table provides the calculated theoretical exact mass for the two major bromine isotopes.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, providing a "fingerprint" that can be used for structural confirmation. Aromatic esters exhibit characteristic fragmentation pathways. youtube.comlibretexts.org

The molecular ion peak (M⁺) for this compound would be expected at m/z 333 and 335, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Due to the stability of the aromatic systems, this peak should be prominent. libretexts.org Key fragmentation steps would likely include:

Formation of the Benzoyl Cation: A primary fragmentation pathway for benzoate esters is the cleavage of the C-O bond to form the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often the base peak in the spectrum. youtube.com

Loss of the Benzoyl Group: The complementary fragmentation would involve the formation of the 2-bromo-4-cyano-6-methoxyphenyl oxonium ion at m/z 228/230.

Loss of CO from the Benzoyl Cation: The benzoyl cation (m/z 105) can further lose a molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77. fu-berlin.de

Fragmentation of the Phenoxyphenyl Ring: The fragment at m/z 228/230 could undergo further fragmentation, such as the loss of CO or the cyano radical.

Table 2: Predicted Mass Spectrometry Fragmentation

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Possible Fragment Ion Fragment Lost
333 335 [C₁₅H₉BrNO₃]⁺ (Molecular Ion) -
228 230 [C₈H₅BrNO₂]⁺ [C₇H₅O]∙
105 105 [C₇H₅O]⁺ (Benzoyl cation) [C₈H₅BrNO₂]∙

This interactive table outlines the plausible fragmentation pattern for the title compound.

Coupled Techniques (LC-MS, GC-MS) for Purity and Identification

For routine analysis, purity assessment, and identification in complex mixtures, mass spectrometry is often coupled with chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This would be a suitable method for the analysis of this compound. The compound could be separated from impurities or byproducts on a reverse-phase HPLC column and subsequently ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): Given that aromatic esters are generally volatile and thermally stable, GC-MS is also a viable technique. nih.gov The compound would be vaporized and separated in a gas chromatograph before entering the mass spectrometer for ionization and detection. This technique provides high-resolution separation and is excellent for identifying volatile impurities.

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical composition. For this compound (C₁₅H₉BrNO₃), the theoretical elemental composition can be calculated. researchgate.net An experimental result from a CHN analyzer that falls within ±0.4% of the theoretical values is considered a confirmation of the compound's purity and elemental formula.

Table 3: Theoretical Elemental Composition

Element Symbol Atomic Mass Molar Mass Contribution ( g/mol ) Percentage (%)
Carbon C 12.011 180.165 53.93
Hydrogen H 1.008 9.072 2.71
Bromine Br 79.904 79.904 23.92
Nitrogen N 14.007 14.007 4.19
Oxygen O 15.999 47.997 14.37

| Total | | | 334.145 | 100.00 |

This interactive table shows the calculated elemental percentages for the compound.

Crystallographic Analysis and Solid State Properties of 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

Single-Crystal X-Ray Diffraction (SC-XRD) Analysis for Precise Molecular Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise atomic coordinates, from which crucial geometric parameters such as bond lengths, bond angles, and torsional angles can be derived. While specific SC-XRD data for 2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000) is not publicly available, we can infer its likely structural parameters based on analyses of closely related compounds.

The molecular framework of 2-Bromo-4-cyano-6-methoxyphenyl benzoate is comprised of a benzoate group attached to a substituted phenyl ring. The bond lengths and angles within this structure are expected to be in good agreement with standard values for similar organic compounds. For instance, the C-Br bond length is anticipated to be approximately 1.85-1.90 Å. The cyano group (C≡N) should exhibit a bond length of around 1.14-1.16 Å. In the methoxy (B1213986) group, the C-O single bonds will have lengths in the range of 1.35-1.45 Å. The ester linkage will be characterized by a C=O double bond of approximately 1.20-1.23 Å and a C-O single bond of about 1.33-1.36 Å.

The bond angles within the phenyl rings will be close to the ideal 120° for sp² hybridized carbon atoms, with some distortions due to the presence of bulky substituents. The C-O-C bond angle of the ester group is expected to be around 115-118°.

Interactive Data Table: Expected Bond Lengths and Angles

Bond/Angle Expected Value
C-Br 1.85-1.90 Å
C≡N 1.14-1.16 Å
C-O (methoxy) 1.35-1.45 Å
C=O (ester) 1.20-1.23 Å
C-O (ester) 1.33-1.36 Å
Phenyl C-C-C ~120°

Polymorphism and Cocrystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. While no specific polymorphism studies on this compound have been reported, the presence of multiple functional groups capable of engaging in various intermolecular interactions suggests that polymorphism is a possibility. The formation of different packing arrangements could be influenced by crystallization conditions such as solvent, temperature, and pressure.

Cocrystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the solid-state properties. Given the presence of hydrogen bond acceptors (cyano, methoxy, benzoate oxygen) and a halogen bond donor (bromine), this compound would be a viable candidate for cocrystallization with other molecules that can participate in these interactions.

Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound pack in the crystal lattice is governed by a variety of non-covalent interactions. These interactions dictate the supramolecular assembly and ultimately the macroscopic properties of the crystal.

Although lacking conventional strong hydrogen bond donors, the molecule can participate in a network of weak C-H...O, C-H...N, and C-H...Br hydrogen bonds. The aromatic C-H groups can act as donors to the oxygen atoms of the methoxy and benzoate groups, the nitrogen atom of the cyano group, and even the bromine atom. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice. The geometry of these interactions (distance and angle) would be a key focus of a detailed crystallographic analysis.

Interactive Data Table: Potential Hydrogen Bonding Interactions

Donor Acceptor Interaction Type
C-H O (methoxy/benzoate) C-H...O
C-H N (cyano) C-H...N

A significant feature in the crystal packing of this compound is the potential for halogen bonding. The bromine atom, due to the anisotropic distribution of its electron density, possesses a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis. This σ-hole can interact favorably with nucleophilic regions on adjacent molecules, such as the nitrogen atom of the cyano group, the oxygen atoms of the carbonyl and methoxy groups, or even the π-system of the aromatic rings. These halogen bonds are highly directional and can play a crucial role in dictating the supramolecular architecture. The strength and geometry of these interactions would be a primary point of interest in a crystallographic study, providing insight into the role of halogen bonding in crystal engineering.

π-Stacking Interactions and Aromatic Stacking

Information regarding the π-stacking and aromatic stacking interactions of this compound is not available in published literature.

Crystal Packing Analysis and Hirshfeld Surface Analysis

Detailed crystal packing analysis and Hirshfeld surface analysis of this compound have not been reported in scientific literature.

Computational and Theoretical Studies of 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of many-body systems, making it ideal for analyzing organic molecules. A typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the potential energy of the molecule to find its equilibrium structure. For 2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000), this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the benzoate and the substituted phenyl ring. The resulting optimized structure represents the molecule in its most stable, lowest-energy state in the gas phase.

Table 1: Predicted Geometrical Parameters for 2-Bromo-4-cyano-6-methoxyphenyl benzoate

Parameter Predicted Value (Å or °)
C-Br Bond Length ~1.88 - 1.92 Å
C≡N Bond Length ~1.15 - 1.17 Å
C-O (ester) Bond Length ~1.35 - 1.40 Å
C=O (ester) Bond Length ~1.20 - 1.23 Å
Dihedral Angle (Phenyl-O-C-Phenyl) Varies with conformation

Note: These are estimated values based on typical DFT calculations for similar functional groups.

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, negative potential (typically colored red or yellow) would be expected around the electronegative oxygen and nitrogen atoms of the ester and cyano groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms, marking sites for nucleophilic attack.

Table 2: Predicted Electronic Properties for this compound

Property Predicted Value (eV)
HOMO Energy -6.5 to -7.5 eV
LUMO Energy -1.5 to -2.5 eV
HOMO-LUMO Energy Gap (ΔE) 4.5 to 5.5 eV

Note: These are estimated values and can vary significantly with the computational method used.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This allows for the assignment of specific vibrational modes (stretching, bending, etc.) to experimentally observed spectral bands. For this molecule, characteristic frequencies would be predicted for the C≡N stretch, C=O stretch of the ester, C-Br stretch, and various aromatic C-H and C-C vibrations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the HOMO of one molecule and the LUMO of another. researchgate.net The distribution of the HOMO and LUMO across the this compound structure is critical. It is likely that the HOMO would be concentrated on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the benzoate ring and the electron-withdrawing cyano and bromo groups. This distribution helps predict how the molecule will interact with other reagents in chemical reactions.

Conformational Landscape Exploration and Stability Analysis

Due to the rotational freedom around the ester linkage (C-O-C bond), this compound can exist in multiple conformations. A conformational analysis would explore the potential energy surface by systematically rotating this bond to identify different stable conformers (local energy minima) and the transition states that separate them. The relative energies of these conformers determine their population at a given temperature, providing insight into the molecule's flexibility and predominant shapes.

Reaction Pathway Modeling and Transition State Characterization through Computational Methods

Should this molecule be involved in a chemical reaction, computational methods could be employed to model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. Characterizing the transition state provides critical information about the reaction's activation energy, which in turn determines the reaction rate. This type of modeling is invaluable for understanding reaction mechanisms and predicting outcomes.

Derivatization Strategies and Analogue Design Based on 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

Synthesis of Structural Analogues and Homologues

The generation of structural analogues and homologues of 2-bromo-4-cyano-6-methoxyphenyl benzoate (B1203000) can be approached by modifying either the benzoate ester moiety or the substituents on the phenyl ring.

One primary strategy involves the variation of the ester group. This can be achieved by synthesizing a range of acyl chlorides or carboxylic acids and reacting them with the parent phenol (B47542), 2-bromo-4-cyano-6-methoxyphenol. This approach allows for the introduction of a wide variety of aliphatic and aromatic substituents, thereby modulating properties such as lipophilicity, steric bulk, and electronic character. For instance, replacing the benzoate with an aliphatic ester could increase flexibility, while introducing heteroaromatic esters could introduce new binding interactions.

Alternatively, modifications can be made to the aromatic rings. For example, the core phenolic structure could be altered prior to esterification. One documented approach for creating diverse structures on a related cyanophenyl scaffold is the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone, which yields 4-cyanophenyl-2-hydrazinylthiazoles. rsc.orgrsc.org This highlights a method for constructing entirely new heterocyclic systems attached to the cyanophenyl ring, significantly expanding the chemical space around the core moiety.

Table 1: Potential Strategies for Analogue and Homologue Synthesis
Modification StrategyTarget MoietyPotential Reagents/ReactionsExpected Outcome
Ester VariationBenzoate EsterReaction of 2-bromo-4-cyano-6-methoxyphenol with various acyl chlorides (e.g., acetyl chloride, benzoyl chloride derivatives)Introduction of diverse R groups in the ester functionality, modulating steric and electronic properties.
Aromatic Ring ModificationPhenyl RingsSynthesis of substituted phenols prior to esterification; Hantzsch thiazole (B1198619) synthesis with α-bromo-4-cyanoacetophenone. rsc.orgrsc.orgCreation of analogues with different substitution patterns or heterocyclic systems.

Systematic Functionalization at the Bromine Position

The bromine atom on the phenyl ring is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This would replace the bromine atom with a variety of alkyl, alkenyl, or aryl groups, enabling the synthesis of biphenyl (B1667301) derivatives or the introduction of other carbon-based substituents. ugr.es

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgwikipedia.orglibretexts.org This is a versatile method for introducing a wide range of amino groups, from simple alkylamines to complex heterocyclic amines. nih.govbeilstein-journals.org

Cyanation: The bromine can be replaced with another cyano group through palladium-catalyzed cyanation using a cyanide source like potassium hexacyanoferrate(II) or zinc cyanide. nih.govacs.orgthieme-connect.com This would lead to a dicyano-substituted analogue. Copper-catalyzed methods also exist for this transformation. acs.org More recently, nickel-catalyzed reductive cyanation has also been developed. mdpi.com

These reactions offer a modular approach to systematically probe the steric and electronic requirements of a target binding site by introducing a diverse array of functional groups at the bromine position.

Table 2: Key Cross-Coupling Reactions at the Bromine Position
ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura Coupling libretexts.orgorganic-chemistry.orgOrganoboron Reagent (R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl-Aryl, Aryl-Alkyl, Aryl-Alkenyl
Buchwald-Hartwig Amination organic-chemistry.orgwikipedia.orgAmine (R₂NH)Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu)Aryl Amines
Cyanation nih.govacs.orgCyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Pd catalystAryl Nitriles

Modifications at the Cyano Position

The cyano group is a versatile functional group that can be transformed into several other functionalities.

Hydrolysis to Amide: The nitrile can be partially hydrolyzed to a primary amide (-CONH₂) under controlled acidic or basic conditions. chemistrysteps.com For instance, using potassium hydroxide (B78521) in tert-butyl alcohol can facilitate this conversion. acs.org Milder methods using an alkaline solution of hydrogen peroxide are also known. commonorganicchemistry.com This introduces a hydrogen bond donor and acceptor group, which can significantly alter the compound's solubility and binding properties.

Hydrolysis to Carboxylic Acid: More vigorous acidic or basic hydrolysis will convert the nitrile group to a carboxylic acid (-COOH). chemistrysteps.com This introduces a highly polar, acidic functional group, which can serve as a key interaction point with biological targets or as a handle for further derivatization, such as ester or amide formation.

Reduction to Amine: The cyano group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. organic-chemistry.org Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. studymind.co.ukcommonorganicchemistry.com Diisopropylaminoborane has also been reported for this purpose. organic-chemistry.orgnih.gov The resulting aminomethyl group provides a basic and nucleophilic site for further functionalization.

These transformations allow for the introduction of polar, hydrogen-bonding groups, which can dramatically influence the molecule's physicochemical properties.

Alterations of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) can be modified to alter the electronic properties of the aromatic ring and to explore hydrogen bonding interactions.

The most common strategy is demethylation to the corresponding phenol (-OH). This is often achieved using strong reagents like boron tribromide or hydrobromic acid. tandfonline.com The use of a phase-transfer catalyst like Aliquat-336 can accelerate the reaction with HBr. tandfonline.com More recently, biocatalytic methods for the regioselective demethylation of aryl methyl ethers have also been developed. acs.orgnih.gov

Once the phenol is unmasked, it can be subjected to etherification to introduce a variety of other alkoxy groups. The Williamson ether synthesis, which involves reacting the phenoxide (formed by treating the phenol with a strong base) with an alkyl halide, is a classic and effective method. wikipedia.org This allows for the synthesis of homologues with longer or more complex alkyl chains, or even the introduction of functionalized side chains. Amide acetals can also be used for the etherification of phenols. thieme-connect.com Palladium-catalyzed allylic etherification of phenols is another modern approach. frontiersin.org

Table 3: Strategies for Modifying the Methoxy Group
TransformationTypical ReagentsIntermediate/ProductPotential Subsequent Reaction
Demethylation tandfonline.comresearchgate.netBBr₃, HBr, Aliquat-336Phenol (-OH)Etherification
Etherification wikipedia.orgembibe.comBase (e.g., NaH), Alkyl Halide (R-X)Aryl Ether (-OR)-

Design and Synthesis of Hybrid Structures Incorporating the 2-Bromo-4-cyano-6-methoxyphenyl Moiety

Hybridization, the strategy of combining two or more pharmacophores into a single molecule, can lead to compounds with novel or improved biological activities. The 2-bromo-4-cyano-6-methoxyphenyl moiety can serve as a building block in the synthesis of such hybrid structures.

Multicomponent reactions (MCRs) are particularly powerful for this purpose as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. The Ugi reaction is a prime example. wikipedia.orgorganic-chemistry.org This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. orgsyn.orgrsc.org The 2-bromo-4-cyano-6-methoxyphenyl moiety could be incorporated as part of the aldehyde, amine, or carboxylic acid component, leading to a diverse array of peptide-like scaffolds.

Another approach is the stepwise synthesis of hybrids by linking the core scaffold to another molecule of interest. For example, the synthesis of bromophenol hybrids with indolin-2-one and other N-containing heterocyclic moieties has been reported as a strategy for developing potential anticancer agents. mdpi.com Similarly, the 2-bromo-4-cyanophenyl scaffold could be linked to other bioactive molecules through the functional handles described in the previous sections (e.g., via Suzuki coupling at the bromine position, or amide bond formation at a hydrolyzed cyano group). The design and synthesis of hybrid compounds containing phenyl quinoline (B57606) and 1,3,4-oxadiazole (B1194373) motifs have also been explored. nih.govnih.gov This modular approach allows for the rational design of hybrid molecules with tailored properties.

Synthetic Utility and Academic Applications of 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

There is no available information on the use of 2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000) as an intermediate in the synthesis of other organic molecules.

Application as a Building Block in Material Science Research

No research has been found that describes the application of 2-Bromo-4-cyano-6-methoxyphenyl benzoate as a precursor or building block for materials such as OLEDs, Liquid Crystals, Metal-Organic Frameworks, or Organic Semiconductors.

Use in Structure-Reactivity Relationship Studies for Polyfunctionalized Aromatic Compounds

There are no documented studies on the structure-reactivity relationships of this compound.

Potential in Ligand Synthesis for Catalysis and Coordination Chemistry

No information is available regarding the potential or actual use of this compound in the synthesis of ligands for catalysis or coordination chemistry.

It is possible that this compound is a novel compound that has not yet been synthesized or characterized, or that it is an intermediate in a proprietary industrial process that is not disclosed in public literature. Further research would be required to synthesize and characterize this compound to determine its properties and potential applications.

Advanced Analytical and Purification Techniques for 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of 2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000) due to its high resolution, sensitivity, and adaptability.

Method Development for Purity Analysis and Quantification

The development of a robust HPLC method is crucial for accurately determining the purity of 2-Bromo-4-cyano-6-methoxyphenyl benzoate and quantifying it in various matrices. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A suitable starting point for method development would be a C18 stationary phase, known for its versatility and effectiveness in separating a wide range of organic molecules. The mobile phase composition is a critical parameter to optimize. A gradient elution is often preferred over isocratic elution to ensure adequate separation of the main compound from any potential impurities, which may have significantly different polarities. A common mobile phase combination for such aromatic esters is a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often containing a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape and resolution.

The detector wavelength is selected based on the UV-Vis absorbance spectrum of this compound. The presence of the aromatic rings and the cyano group suggests strong absorbance in the UV region, likely between 220 and 280 nm. The method would be validated for linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification) to ensure its reliability for quantitative analysis.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterSuggested ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for a wide range of non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to improve peak shape and ionization for mass spectrometry if coupled.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC, providing good separation efficiency.
Gradient 50% B to 95% B over 15 minAllows for the elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC, balancing analysis time and resolution.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds, likely providing good sensitivity.
Injection Vol. 10 µLStandard injection volume for analytical HPLC.

Preparative HPLC for Large-Scale Purification

For obtaining highly pure this compound for further research, preparative HPLC is the method of choice. labcompare.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. teledynelabs.com The primary goal of preparative HPLC is to isolate the target compound from impurities. nih.gov

The method developed for analytical purity analysis can be scaled up for preparative purification. This involves increasing the column diameter (e.g., from 4.6 mm to 20 mm or larger) and adjusting the flow rate proportionally to maintain linear velocity. The sample is dissolved in a suitable solvent at a high concentration and injected onto the column. Fractions are collected as the eluent exits the detector, with the fraction containing the pure compound being isolated based on its retention time. The purity of the collected fractions is then confirmed by analytical HPLC.

Chiral Separation Techniques (if enantiomers/diastereomers are formed or relevant)

The molecular structure of this compound does not inherently possess a chiral center. However, if the synthesis route involves chiral reagents or catalysts, or if chiral derivatives are formed, the separation of enantiomers or diastereomers would be necessary. Chiral HPLC is the most common technique for this purpose.

Chiral separation is typically achieved using a chiral stationary phase (CSP). These phases are designed to interact differently with the enantiomers of a chiral compound, leading to different retention times. chromatographyonline.com The "three-point interaction" model is a fundamental concept in chiral recognition, where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other. sigmaaldrich.commdpi.com For halogenated aromatic compounds, cyclodextrin-based CSPs have shown effectiveness. The mobile phase, often a mixture of hexane (B92381) and a polar organic modifier like isopropanol (B130326) or ethanol (B145695), is carefully optimized to achieve the best separation. chromatographyonline.com

Gas Chromatography (GC) for Volatile Components and Purity Assessment

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed to assess its purity, particularly with respect to any volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

A typical GC analysis would involve dissolving the sample in a suitable volatile solvent and injecting it into the GC system. The compound would be vaporized in the heated injection port and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely be suitable for this aromatic ester.

A Flame Ionization Detector (FID) is commonly used for the purity assessment of organic compounds due to its high sensitivity and wide linear range. scielo.brnih.govresearchgate.net The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a measure of its purity. For quantitative analysis, an internal standard method can be employed. sigmaaldrich.com

Table 2: Hypothetical GC-FID Parameters for Purity Assessment

ParameterSuggested ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 280 °CEnsures complete and rapid vaporization of the analyte.
Oven Program 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 minA temperature program to separate compounds with a range of boiling points.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds, suitable for purity assessment.
Detector Temp. 320 °CPrevents condensation of the analyte in the detector.
Injection Volume 1 µL (split injection)A split injection is used to avoid overloading the column.

Recrystallization and Other Crystallization Techniques for Enhanced Purity and Crystal Quality

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. google.com The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For aromatic esters, common recrystallization solvents include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene). youtube.comrochester.edu Often, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is employed to achieve the desired solubility profile. reddit.comnih.gov

The process involves dissolving the crude this compound in a minimum amount of the hot solvent to form a saturated solution. The hot solution is then filtered to remove any insoluble impurities. As the filtrate cools slowly, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. The quality of the crystals can be further improved by techniques such as slow evaporation or vapor diffusion.

Thermal Analysis (e.g., DSC, TGA) for Solid-State Characterization (excluding specific melting point/boiling point values)

Thermal analysis techniques provide valuable information about the solid-state properties of a material, including its thermal stability and phase transitions. universallab.orgctherm.comlibretexts.orgumd.edu

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal information about its crystalline form, such as the presence of polymorphisms (different crystalline structures) or amorphous content. Endothermic or exothermic events observed in the DSC curve correspond to phase transitions like melting, crystallization, or solid-solid transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. ctherm.com A TGA curve for this compound would indicate its thermal stability and decomposition profile. The onset temperature of mass loss provides an indication of the temperature at which the compound begins to decompose. The presence of bromo, cyano, and methoxy (B1213986) functional groups on an aromatic ring suggests that the compound is likely to be thermally stable up to a certain temperature, beyond which it will undergo decomposition. researchgate.net

Concluding Remarks and Future Research Directions

Summary of Current Research Status and Knowledge Gaps

Unexplored Reactivity and Novel Transformations of the Compound

The unique combination of a bromine atom, a cyano group, a methoxy (B1213986) group, and a benzoate (B1203000) ester on a single phenyl ring suggests a rich and unexplored reactive landscape. The bromine atom offers a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents at the 2-position. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening pathways to diverse heterocyclic structures.

Furthermore, the ester linkage is susceptible to hydrolysis, providing a route back to the parent phenol (B47542), which could then be used for further derivatization. The interplay between these functional groups could lead to novel intramolecular cyclization reactions or selective transformations under carefully controlled conditions. For instance, selective ortho-lithiation directed by the methoxy group, followed by quenching with an electrophile, could provide a route to further functionalization of the aromatic ring. The potential for tandem reactions, where multiple functional groups react in a single synthetic operation, is also a promising area for investigation.

Development of More Efficient and Sustainable Methodologies for Synthesis and Derivatization

Future research should prioritize the development of efficient and environmentally benign methods for the synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate and its derivatives. Traditional methods for the synthesis of such multi-substituted aromatics can be lengthy and may involve harsh reagents. Modern synthetic approaches, such as C-H activation and flow chemistry, could offer more sustainable alternatives.

Emerging Spectroscopic and Computational Approaches for Deeper Understanding

A deeper understanding of the structural and electronic properties of this compound can be achieved through the application of advanced spectroscopic and computational techniques. While standard techniques like NMR and IR spectroscopy would provide basic structural information, more advanced methods could offer deeper insights. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguous assignment of all proton and carbon signals.

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict the molecule's geometry, vibrational frequencies, and electronic properties. jte.edu.vnaip.org Such calculations can help in interpreting experimental spectroscopic data and provide insights into the molecule's reactivity. researchgate.netacs.org For example, DFT calculations can be used to predict the sites most susceptible to nucleophilic or electrophilic attack, guiding the design of new reactions. rsc.org Furthermore, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum. cdnsciencepub.com The study of non-covalent interactions within the molecule and in its potential crystal lattice through computational methods can also provide valuable information about its solid-state behavior. nih.govresearchgate.net

Potential for Novel Academic Applications beyond Current Scope

While no specific applications for this compound have been reported, its rich functionality suggests several potential avenues for academic research. The presence of both electron-donating (methoxy) and electron-withdrawing (cyano, bromo) groups on the same aromatic ring makes it an interesting scaffold for studying substituent effects on aromaticity and reactivity. aip.org

The molecule could also serve as a versatile building block in the synthesis of more complex molecules with potential applications in materials science or medicinal chemistry. For instance, its derivatives could be explored as liquid crystals, given that substituted phenyl benzoates are known to exhibit mesogenic properties. researchgate.net The cyano group, in particular, is a common feature in molecules with interesting photophysical properties, suggesting that derivatives of this compound could be investigated as fluorescent probes or organic light-emitting diode (OLED) materials. Furthermore, many biologically active compounds contain substituted phenyl rings, and this compound could serve as a starting point for the synthesis of novel therapeutic agents. rsc.orgbjmu.edu.cn

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-4-cyano-6-methoxyphenyl benzoate?

  • Methodology : The synthesis typically involves sequential functionalization of a substituted benzoate framework. Key steps include halogenation (e.g., bromination at the ortho position), nitrile group introduction via cyanation, and methoxy group installation under nucleophilic substitution or esterification conditions. Solvent choice (e.g., DMF for polar aprotic environments) and temperature control (e.g., 60–80°C for cyanation) are critical for yield optimization. Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography .

Q. How do functional groups (bromo, cyano, methoxy) influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Methodology : The bromine atom acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions, while the electron-withdrawing cyano group enhances electrophilicity at adjacent positions. Methoxy acts as an electron-donating group, directing regioselectivity in aromatic substitution. For example, in Suzuki-Miyaura couplings, bromine substitution at the 2-position facilitates cross-coupling with boronic acids. Quantitative analysis (e.g., kinetic studies using UV-Vis spectroscopy) can track substituent effects on reaction rates .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and purity (e.g., methoxy protons at ~3.8 ppm, aromatic protons split by bromine’s anisotropic effect).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion for C15_{15}H11_{11}BrNO3_3).
  • Infrared (IR) Spectroscopy : Cyano stretching (~2200 cm1^{-1}) and ester carbonyl (~1720 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond angles, torsion angles, and intermolecular interactions. For example, the benzoate ester group’s planarity and bromine’s steric effects can be quantified. Discrepancies between computational (DFT) and experimental data may arise from crystal packing forces, requiring Hirshfeld surface analysis to validate .

Q. What strategies address contradictory yield data in multi-step syntheses of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) affecting yield.
  • In-situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., transient nitrile intermediates).
  • Mechanistic Probes : Isotopic labeling (e.g., 18^{18}O in methoxy) identifies competing pathways (e.g., hydrolysis vs. elimination) .

Q. How does the compound’s electronic structure influence its role as a precursor in medicinal chemistry?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps using Gaussian 16) predict reactivity in drug candidate synthesis. The cyano group’s electron deficiency facilitates cycloadditions (e.g., Huisgen click chemistry), while bromine enables late-stage functionalization (e.g., Pd-catalyzed couplings). Biological assays (e.g., enzyme inhibition studies) correlate substituent effects with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.